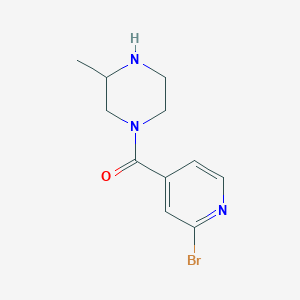
(2-Bromopyridin-4-yl)(3-methylpiperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromopyridin-4-yl)(3-methylpiperazin-1-yl)methanone: is a chemical compound that belongs to the class of heterocyclic compounds It features a bromopyridine moiety and a methylpiperazine group linked by a methanone bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromopyridin-4-yl)(3-methylpiperazin-1-yl)methanone typically involves the following steps:
Formation of the Bromopyridine Intermediate: The starting material, 2-bromopyridine, is subjected to a series of reactions to introduce the desired functional groups. This may involve halogenation, nitration, or other substitution reactions.
Coupling with Methylpiperazine: The bromopyridine intermediate is then reacted with 3-methylpiperazine under appropriate conditions, such as in the presence of a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Formation of the Methanone Bridge: The final step involves the formation of the methanone bridge, which can be achieved through various methods, including oxidation or condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as described above, with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromopyridine moiety, potentially converting the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Dehalogenated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Bromopyridin-4-yl)(3-methylpiperazin-1-yl)methanone: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of central nervous system (CNS) agents and anti-cancer compounds.
Biological Studies: The compound can be used in studies involving receptor binding and enzyme inhibition, providing insights into biological pathways and mechanisms.
Material Science: It may be utilized in the synthesis of novel materials with specific electronic or photophysical properties.
Mécanisme D'action
The mechanism of action of (2-Bromopyridin-4-yl)(3-methylpiperazin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromopyridine moiety can interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds or ionic interactions with amino acid side chains.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Chloropyridin-4-yl)(3-methylpiperazin-1-yl)methanone: Similar structure but with a chlorine atom instead of bromine.
(2-Fluoropyridin-4-yl)(3-methylpiperazin-1-yl)methanone: Contains a fluorine atom in place of bromine.
(2-Iodopyridin-4-yl)(3-methylpiperazin-1-yl)methanone: Features an iodine atom instead of bromine.
Uniqueness
- The presence of the bromine atom in (2-Bromopyridin-4-yl)(3-methylpiperazin-1-yl)methanone imparts unique reactivity and electronic properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing nature can influence the compound’s binding affinity and selectivity in biological systems.
Propriétés
Numéro CAS |
909409-93-4 |
|---|---|
Formule moléculaire |
C11H14BrN3O |
Poids moléculaire |
284.15 g/mol |
Nom IUPAC |
(2-bromopyridin-4-yl)-(3-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C11H14BrN3O/c1-8-7-15(5-4-13-8)11(16)9-2-3-14-10(12)6-9/h2-3,6,8,13H,4-5,7H2,1H3 |
Clé InChI |
XYPDUBMTNKQHGB-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCN1)C(=O)C2=CC(=NC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


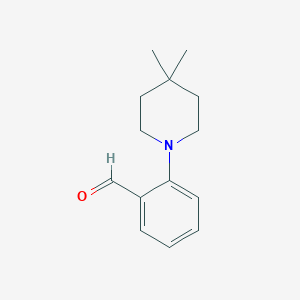
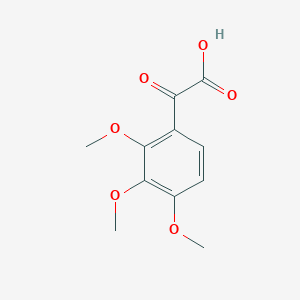

![tert-butyl N-methyl-N-(4-methylphenyl)sulfonylcarbamate;tert-butyl N-[(4-methylphenyl)sulfonylmethyl]carbamate](/img/structure/B12278183.png)

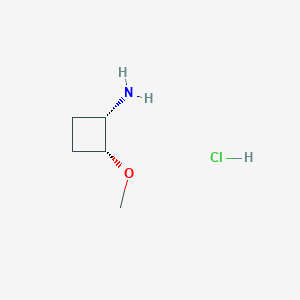
![N-butylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12278203.png)

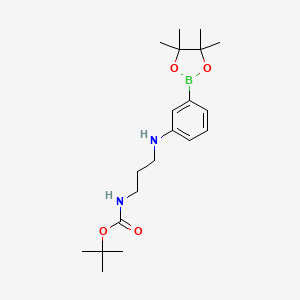
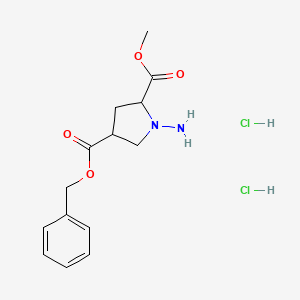
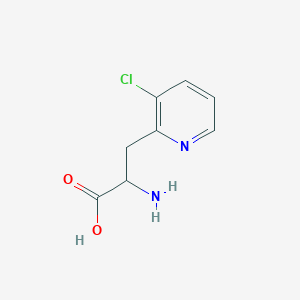
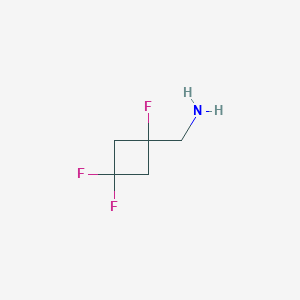
![1-[2-(2-Bromo-phenyl)-ethyl]-piperazine](/img/structure/B12278238.png)

